Cas no 466-85-3 (Wieland-Gumlich aldehyde)
Wieland-Gumlich aldehyde Chemical and Physical Properties
Names and Identifiers
-
- 19,20-didehydro-17,18-epoxycuran-17-ol
- caracurine VII
- Wieland-Gumlich aldehyde
- (17R)-19,20-didehydro-17,18-epoxycuran-17-ol
- (17R)-17,18-Epoxy-19,20-didehydrocuran-17-ol
- Curan-17-ol, 19,20-didehydro-17,18-epoxy-, (4S,17R)-
- Deacetyldiaboline
- Desacetyldiaboline
- SCHEMBL10480901
- Q27293522
- UNII-X3Q09D1K96
- X3Q09D1K96
- WIELAND-GUMLICH ALDEHYDE [MI]
- CHEBI:141968
- AKOS040754421
- caracurin VII
- 466-85-3
- (4S,12S,13R,14R,19R,21S)-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5,7,9,17-tetraen-14-ol
- Diaboline, 1-deacetyl-
- Caracurine
- 1-Deacetyldiaboline
- Curan-17-ol, 19,20-didehydro-17-18-epoxy-, (17R)-
- DTXSID90963615
- (17R)-19,20-Didehydro-17-18-epoxycuran-17-ol
- WGA
-
- Inchi: 1S/C19H22N2O2/c22-18-16-12-9-15-19(6-7-21(15)10-11(12)5-8-23-18)13-3-1-2-4-14(13)20-17(16)19/h1-5,12,15-18,20,22H,6-10H2/t12-,15-,16+,17-,18+,19+/m0/s1
- InChI Key: UFUDXCDPABDFHK-SRCYXDNASA-N
- SMILES: O1CC=C2CN3CC[C@]45C6C=CC=CC=6N[C@H]4[C@H]([C@@H]1O)[C@H]2C[C@H]35
Computed Properties
- Exact Mass: 310.168
- Monoisotopic Mass: 310.168
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 0
- Complexity: 564
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 44.7Ų
Experimental Properties
- Density: 1.39
- Melting Point: 213-215 °C(Solv: benzene (71-43-2))
- Boiling Point: 536.4°C at 760 mmHg
- Flash Point: 278.2°C
- Refractive Index: 1.71
- Specific Rotation: D22 -133.8° (c = 0.52 in methanol)
- pka: 12.52±0.20(Predicted)
Wieland-Gumlich aldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T35132-5 mg |
Wieland-gumlich aldehyde |
466-85-3 | 5mg |
¥7000.00 | 2023-03-30 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T35132-5mg |
Wieland-gumlich aldehyde |
466-85-3 | 5mg |
¥ 9100 | 2023-09-07 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T35132-50mg |
Wieland-gumlich aldehyde |
466-85-3 | 50mg |
¥ 18300 | 2023-09-07 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T35132-100mg |
Wieland-gumlich aldehyde |
466-85-3 | 100mg |
¥ 23500 | 2023-09-07 |
Wieland-Gumlich aldehyde Related Literature
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on Wieland-Gumlich aldehyde
Recent Advances in the Study of Wieland-Gumlich Aldehyde (466-85-3): A Comprehensive Research Brief
The Wieland-Gumlich aldehyde (CAS: 466-85-3) is a pivotal intermediate in the synthesis of complex indole alkaloids, which have garnered significant attention due to their diverse pharmacological properties. Recent studies have focused on optimizing its synthetic pathways and exploring its potential applications in drug discovery. This brief consolidates the latest findings, methodologies, and implications of research involving this compound.
One of the key advancements in the synthesis of Wieland-Gumlich aldehyde involves the use of biocatalytic methods, which offer higher yields and improved stereoselectivity compared to traditional chemical synthesis. Researchers have identified specific enzymes that facilitate the conversion of precursor molecules into Wieland-Gumlich aldehyde with minimal by-products, thereby enhancing the efficiency of large-scale production.
In addition to synthetic improvements, recent studies have elucidated the role of Wieland-Gumlich aldehyde in the biosynthesis of strychnine and related alkaloids. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to trace the metabolic pathways and intermediate steps, providing deeper insights into the compound's biological significance.
Pharmacological investigations have revealed that derivatives of Wieland-Gumlich aldehyde exhibit promising activity against neurodegenerative diseases. In vitro and in vivo studies demonstrate that these compounds can modulate neurotransmitter systems, offering potential therapeutic avenues for conditions like Alzheimer's and Parkinson's diseases. However, further clinical validation is required to assess their efficacy and safety profiles.
Another notable development is the application of computational chemistry to predict the reactivity and stability of Wieland-Gumlich aldehyde under various conditions. Molecular docking studies have identified potential binding sites for this compound in target proteins, aiding in the design of novel inhibitors and agonists for drug development.
Despite these advancements, challenges remain in the scalable production and purification of Wieland-Gumlich aldehyde. Researchers are exploring green chemistry approaches to address these issues, aiming to reduce environmental impact while maintaining high product quality. Collaborative efforts between academia and industry are expected to drive innovation in this area.
In conclusion, the study of Wieland-Gumlich aldehyde (466-85-3) continues to evolve, with significant progress in synthesis, biological applications, and computational modeling. These developments underscore its potential as a cornerstone in the development of next-generation therapeutics. Future research should focus on translational studies to bridge the gap between laboratory findings and clinical applications.
466-85-3 (Wieland-Gumlich aldehyde) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)